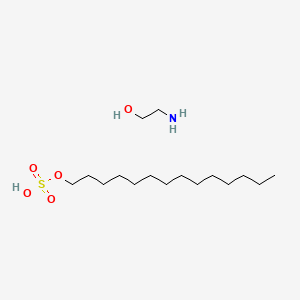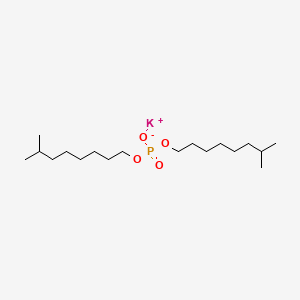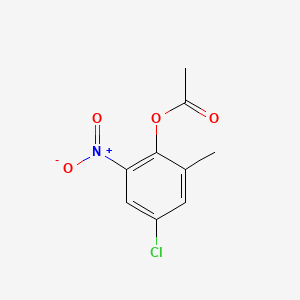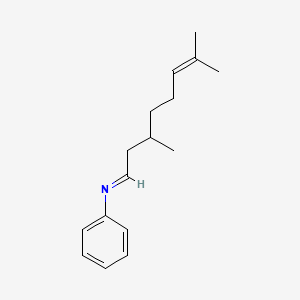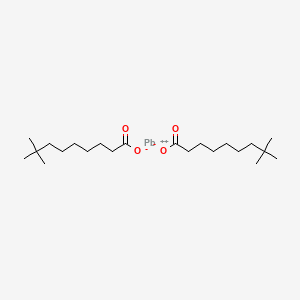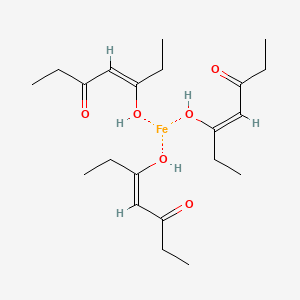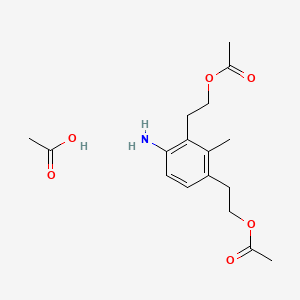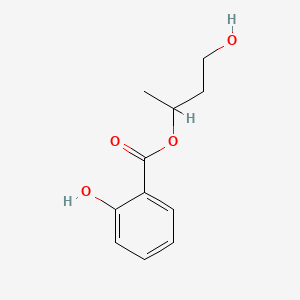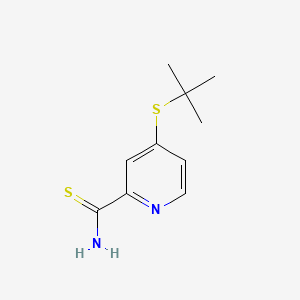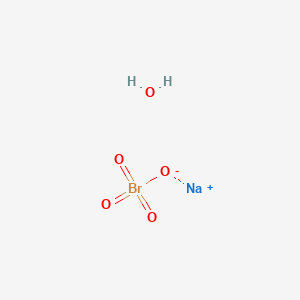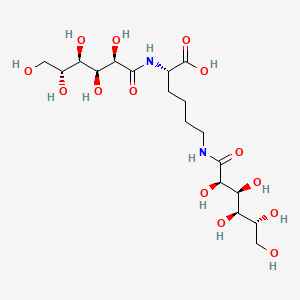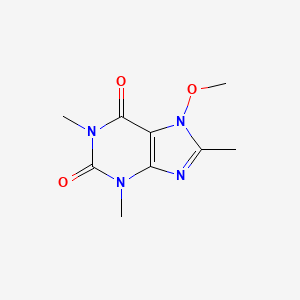
Xanthine, 7-methoxy-1,3,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthine, 7-methoxy-1,3,8-trimethyl- is a derivative of xanthine, a purine-based alkaloid. Xanthines are known for their stimulant effects and are found in various natural sources such as tea, coffee, and cocoa
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1,3,8-trimethylxanthine typically involves the modification of xanthine through selective methylation. The process may include the following steps:
Selective Methylation: Methylation of xanthine at the 1, 3, and 8 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Methoxylation: Introduction of the methoxy group at the 7 position using reagents like methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: Xanthine derivatives can undergo oxidation reactions, often involving the conversion of xanthine to uric acid.
Reduction: Reduction reactions can be used to convert xanthine derivatives to their corresponding amines.
Substitution: Substitution reactions, such as methylation and methoxylation, are commonly used to modify the xanthine scaffold.
Common Reagents and Conditions:
Methylating Agents: Methyl iodide, dimethyl sulfate.
Methanol: For methoxylation reactions.
Acid Catalysts: Strong acids like sulfuric acid or hydrochloric acid for methoxylation.
Major Products Formed:
Uric Acid: From oxidation reactions.
Amines: From reduction reactions.
Methylated Xanthines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Xanthine derivatives are used as intermediates in the synthesis of various pharmaceuticals and research chemicals. Biology: These compounds are studied for their biological activities, including their effects on adenosine receptors and phosphodiesterase enzymes. Medicine: Xanthine derivatives have been explored for their potential therapeutic applications, such as bronchodilators, anti-inflammatory agents, and treatments for respiratory conditions. Industry: Xanthine derivatives are used in the food and beverage industry as additives and flavor enhancers.
Wirkmechanismus
The mechanism by which 7-methoxy-1,3,8-trimethylxanthine exerts its effects involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This can result in various physiological effects, such as bronchodilation and anti-inflammatory actions.
Molecular Targets and Pathways:
Phosphodiesterase Enzymes: Inhibition of these enzymes increases cyclic AMP levels.
Adenosine Receptors: Interaction with adenosine receptors can modulate various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar effects on adenosine receptors.
Theobromine (3,7-dimethylxanthine): Another xanthine derivative with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory conditions.
Uniqueness: 7-methoxy-1,3,8-trimethylxanthine is unique due to its specific substitution pattern, which may confer different biological activities compared to other xanthine derivatives.
Eigenschaften
CAS-Nummer |
1018-54-8 |
|---|---|
Molekularformel |
C9H12N4O3 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
7-methoxy-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-5-10-7-6(13(5)16-4)8(14)12(3)9(15)11(7)2/h1-4H3 |
InChI-Schlüssel |
VSVRDOURTVSTID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1OC)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



